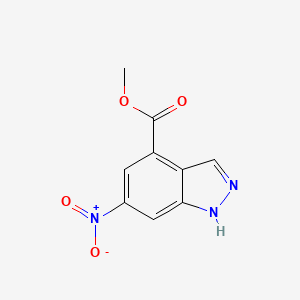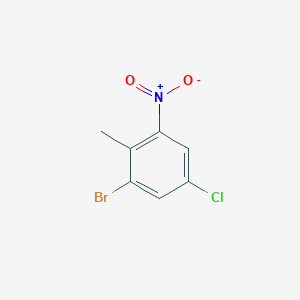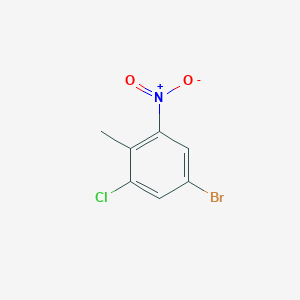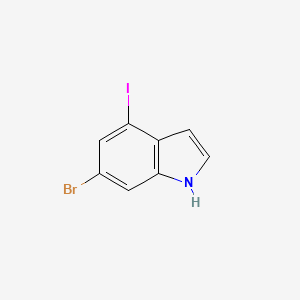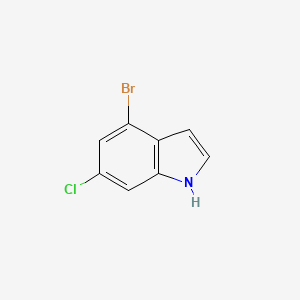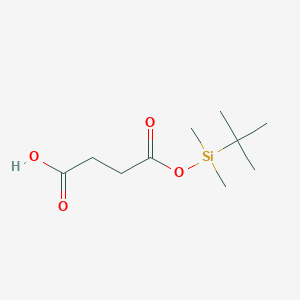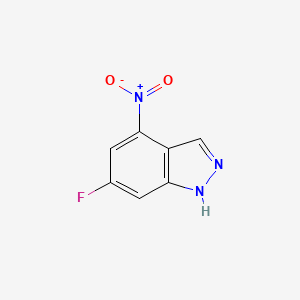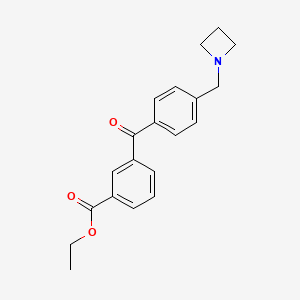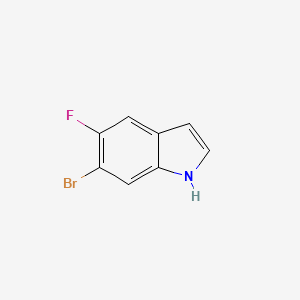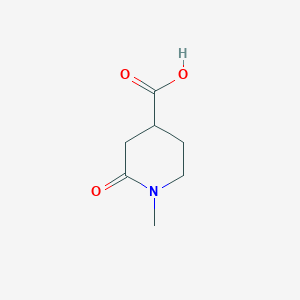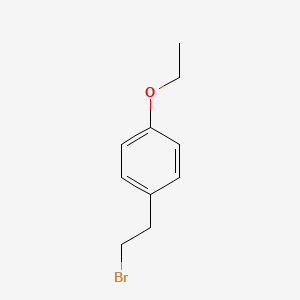
1-(2-bromoethyl)-4-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromoethyl)-4-ethoxybenzene is an organic compound that belongs to the family of aryl bromides. Its molecular structure consists of a benzene ring substituted with a 2-bromoethyl group and an ethoxy group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-4-ethoxybenzene typically involves the bromination of ethylbenzene derivatives. One common method is the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts such as azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are designed to be efficient and cost-effective, ensuring high purity and yield of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the production efficiency.
化学反応の分析
Types of Reactions
1-(2-bromoethyl)-4-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of ethoxybenzene derivatives.
Oxidation: Production of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of ethylbenzene derivatives.
科学的研究の応用
1-(2-bromoethyl)-4-ethoxybenzene is utilized in various scientific research applications:
作用機序
The mechanism of action of 1-(2-bromoethyl)-4-ethoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxy group can undergo oxidation or reduction, altering the compound’s reactivity and stability. These interactions enable the compound to act as a versatile intermediate in organic synthesis and industrial processes .
類似化合物との比較
1-(2-bromoethyl)-4-ethoxybenzene can be compared with other similar compounds, such as:
(2-Bromoethyl)benzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Bromo-2-phenylethane: Similar structure but without the ethoxy group, leading to different reactivity and applications.
2-Phenylethyl bromide: Another similar compound with different substitution patterns on the benzene ring.
The presence of the ethoxy group in this compound enhances its chemical reactivity and broadens its range of applications, making it a unique and valuable compound in various fields.
特性
分子式 |
C10H13BrO |
|---|---|
分子量 |
229.11 g/mol |
IUPAC名 |
1-(2-bromoethyl)-4-ethoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8H2,1H3 |
InChIキー |
RYVDUZLLFJTDKF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


